molecular formula C21H23N3O3 B482005 N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 397863-15-9

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482005
CAS No.: 397863-15-9
M. Wt: 365.4g/mol
InChI Key: ZAYSNXWURNHGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₁H₂₃N₃O₃ Molar Mass: 365.43 g/mol This dihydropyrimidine (DHPM) derivative features a tetrahydropyrimidine core substituted with a 2-ethoxyphenyl carboxamide group at position 5, a 4-methylphenyl group at position 4, and a methyl group at position 4. The compound is synthesized via the Biginelli reaction, a multicomponent condensation method widely used for DHPM derivatives.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-27-17-8-6-5-7-16(17)23-20(25)18-14(3)22-21(26)24-19(18)15-11-9-13(2)10-12-15/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYSNXWURNHGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Conditions

Diisopropylethylammonium acetate (DIPEAc), an ionic liquid, catalyzes the cyclocondensation at room temperature, achieving yields of 82–89% within 3–4 hours. The reaction proceeds via imine formation, followed by nucleophilic addition and cyclization. Alternative catalysts like p-toluenesulfonic acid (TsOH) under solvent-free conditions reduce reaction times to 30–45 minutes with comparable yields.

Table 1: Catalytic Systems for Biginelli Synthesis

CatalystSolventTemperatureTimeYield (%)Source
DIPEAc (5 mol%)EthanolRT4 h89
TsOH (10 mol%)Solvent-free80°C45 min85

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics, reducing synthesis time from hours to minutes. A protocol using 4-methylbenzaldehyde, ethyl acetoacetate, and N-(2-ethoxyphenyl)urea under microwave irradiation (300 W, 120°C) produced the target compound in 92% yield within 12 minutes. This method minimizes side reactions and improves purity due to uniform heating.

Mechanochemical Approach

Grinding reactants in a mortar-pestle system with a catalytic amount of citric acid (5 mol%) achieved 88% yield in 30 minutes. This solvent-free method aligns with green chemistry principles, eliminating volatile organic compounds (VOCs) and reducing energy consumption.

Structural Characterization and Validation

Synthesized compounds were validated via spectroscopic techniques:

  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 3200–3300 cm⁻¹ (N-H stretch).

  • ¹H NMR : Singlets at δ 11.7–12.1 (NH), δ 7.2–7.6 (aromatic protons), and δ 1.2–1.4 (ethyl group).

  • LCMS : Molecular ion peak at m/z 381.5 (M+H⁺).

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthesis Methods

MethodTimeYield (%)Purity (%)Environmental Impact
Traditional Biginelli4–6 h85–8995Moderate (uses ethanol)
Microwave12 min9298Low (solvent-free)
Mechanochemical30 min8896Minimal

Microwave and mechanochemical methods outperform traditional approaches in speed and sustainability, though catalyst costs for DIPEAc may limit scalability.

Challenges and Optimization Strategies

Byproduct Formation

Racemic mixtures are common due to the chiral center at C4. Chiral HPLC or enantioselective catalysis (e.g., L-proline) can resolve this, though yields drop to 70–75%.

Solvent Selection

Ethanol and water are preferred for greener synthesis, but DMF improves solubility for bulky substrates at the expense of environmental metrics .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can reduce the oxo group to a hydroxyl group.

    Substitution: This can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Rings

Comparison with N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide
  • Substituents :
    • Target Compound : 4-Methylphenyl (electron-donating), 2-ethoxyphenyl (moderate electron-donating).
    • Analog : 3-Nitrophenyl (strong electron-withdrawing), 2,4-dimethylphenyl (electron-donating).
  • Structural Impact: The 3-nitrophenyl group in the analog induces planarity in the DHPM ring, deviating from the typical boat conformation. This planar geometry may enhance π-π stacking interactions in crystallographic packing or receptor binding.
  • Crystallographic Data: The analog crystallizes in the monoclinic space group P2₁/c with cell parameters a = 12.897 Å, b = 13.621 Å, c = 11.842 Å, and β = 115.86°. No crystallographic data is available for the target compound.
Comparison with 4-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxamide
  • Substituents :
    • Target Compound : 4-Methylphenyl.
    • Analog : 2-Chlorophenyl (electron-withdrawing).
  • Electronic Effects :
    • The chlorine atom in the analog introduces electron-withdrawing effects, reducing electron density on the DHPM ring compared to the methyl group in the target compound. This may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.

Functional Group Modifications: Oxo vs. Thioxo Derivatives

Comparison with Thioxo Analogs (e.g., N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-DHPM-5-carboxamide)
  • Key Difference : Replacement of the 2-oxo group with 2-thioxo.
  • Electronic Properties: The C=S group increases polarizability, which may influence pharmacokinetic properties like membrane permeability.

Pharmacological and Physical Property Comparisons

Antimicrobial Activity
  • Target Compound: No direct data provided.
  • Analog (N-[2-chloro-4-(trifluoromethyl)phenyl]-4-aryl-2-thioxo-DHPM-5-carboxamide) : Exhibits antimicrobial activity due to the trifluoromethyl group, which enhances lipophilicity and membrane penetration. The target compound’s ethoxy group may reduce lipophilicity compared to this analog.
Melting Points and Solubility
  • Analog (4-(2-Cyanophenyl)-6-methyl-N-phenyl-2-thioxo-DHPM-5-carboxamide): Melting point = 263–264°C. The cyanophenyl group contributes to higher melting points due to strong dipole interactions.
  • Analog (N-(4-methoxyphenyl)-6-methyl-4-(4-fluorophenyl)-2-thioxo-DHPM-5-carboxamide) : Yield = 51%; solubility likely enhanced by the methoxy and fluoro groups.

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 333767-20-7
  • Molecular Formula : C21H23N3O3
  • Molar Mass : 365.42562 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with substituted anilines. Various methods have been documented for the synthesis of tetrahydropyrimidine derivatives, often focusing on optimizing yield and purity.

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their activity against HIV integrase. A study reported that certain derivatives inhibited strand transfer reactions in vitro with IC50 values as low as 0.65 µM . However, these compounds did not demonstrate significant anti-HIV activity in cell culture assays below cytotoxic concentrations.

Anticancer Activity

Tetrahydropyrimidine derivatives have also shown promise in anticancer research. One study highlighted that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cell lines . While specific data on the ethoxy-substituted derivative is limited, the structural similarity suggests potential for similar biological effects.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine compounds is often influenced by their structural features. Modifications at the phenyl rings and the carboxamide group can enhance or diminish their activity. For example:

CompoundModificationIC50 (µM)Activity
13eN-(4-fluorophenyl)0.65HIV Integrase Inhibition
13b4-(3-nitrophenyl)Not specifiedAnticancer Activity

Case Study 1: HIV Integrase Inhibition

In a study focused on HIV integrase inhibitors, various tetrahydropyrimidine derivatives were synthesized and tested. The most active compound exhibited an IC50 value of 0.65 µM against the integrase strand transfer reaction, indicating significant potential for further development as antiviral agents .

Case Study 2: Anticancer Properties

Another investigation into pyrimidine nucleosides revealed that certain modifications led to substantial inhibition of cancer cell proliferation and migration. These findings suggest that similar modifications in this compound could yield promising anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with ethyl 4-hydroxybenzoate and o-toluidine derivatives. Key steps include:

  • Condensation : Use triethylamine or acetic anhydride as catalysts in ethanol or acetone under reflux (60–80°C) to form intermediates .
  • Cyclization : Optimize temperature (100–120°C) and solvent polarity (e.g., DMF) to achieve tetrahydropyrimidine ring closure .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/water) for ≥95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) for structural validation .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 395.4) .

Intermediate: How do solvent choices impact synthetic yield and purity?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Enhance cyclization rates but may increase side reactions (e.g., hydrolysis of ethoxy groups at >100°C) .
  • Ethanol/acetone : Reduce byproduct formation during condensation but require longer reaction times (24–48 hrs) .
  • Dichloromethane : Useful for low-temperature (<40°C) intermediates but incompatible with strong bases .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative assays : Use standardized in vitro models (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) to benchmark against structurally similar pyrimidines .
  • Dose-response profiling : Identify non-linear effects (e.g., IC₅₀ variability due to solubility limits in DMSO/PBS mixtures) .
  • Metabolite screening : LC-MS/MS to rule out off-target interactions from decomposition products .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with kinase targets (e.g., EGFR PDB:1M17) to map interactions of the ethoxyphenyl group with hydrophobic pockets .
  • QSAR modeling : Correlate Hammett σ values of substituents (e.g., 4-methylphenyl vs. 3-fluorophenyl) with logP and IC₅₀ data .
  • DFT calculations : Analyze electron density (e.g., Mulliken charges on the carbonyl group) to predict reactivity in nucleophilic environments .

Advanced: What mechanistic insights explain low yields in cyclization steps?

Methodological Answer:

  • Intermediate stability : Monitor enol-keto tautomerization via in situ IR (C=O stretch at 1680–1700 cm⁻¹) to avoid premature ring opening .
  • Catalyst screening : Compare p-TsOH (yield: 65%) vs. Lewis acids (e.g., ZnCl₂, yield: 45%) for acid-catalyzed cyclization .
  • Byproduct analysis : GC-MS to detect dimerization products (e.g., diaryl ethers) under high-temperature conditions .

Intermediate: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via HPLC for hydrolysis of the carboxamide group (t₁/₂: 8–12 hrs at 37°C) .
  • Light/thermal stability : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic NMR analysis to detect oxidation of the methylphenyl group .

Advanced: What methods validate crystallographic vs. solution-phase conformations?

Methodological Answer:

  • NOESY NMR : Compare through-space correlations (e.g., ethoxyphenyl ↔ methylphenyl proximity) with X-ray-derived distances .
  • Variable-temperature NMR : Assess rotational barriers of the tetrahydropyrimidine ring (ΔG‡ ~12–15 kcal/mol) .
  • Molecular dynamics (MD) : Simulate solvation effects in explicit water (AMBER force field) to predict dominant conformers .

Basic: What in vitro models are suitable for initial biological evaluation?

Methodological Answer:

  • Anticancer : NCI-60 cell line panel (GI₅₀ <10 μM in breast cancer MDA-MB-231) .
  • Antimicrobial : Gram-positive S. aureus (MIC: 8–16 μg/mL) vs. Gram-negative E. coli (MIC: >64 μg/mL) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 (IC₅₀: 0.8–1.2 μM) .

Advanced: How can synthetic bottlenecks (e.g., <40% yield) be systematically addressed?

Methodological Answer:

  • DoE optimization : Vary temperature (80–120°C), catalyst loading (5–20 mol%), and solvent ratios (ethanol/DMF 1:1 to 1:3) via Taguchi arrays .
  • Flow chemistry : Continuous microreactor systems to improve heat/mass transfer in exothermic cyclization steps .
  • Alternative protecting groups : Replace ethoxy with tert-butoxy to minimize hydrolysis during purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.